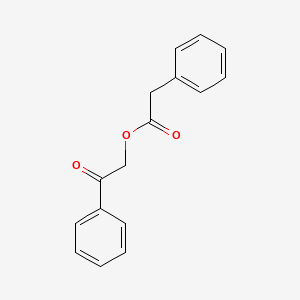
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide, also known as NSC-663284, is a small molecule inhibitor that has recently gained attention for its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further research and development.
作用机制
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide exerts its anti-tumor activity by inhibiting the activity of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. It also induces apoptosis by activating caspase-3 and caspase-9, which are important enzymes involved in programmed cell death. In addition, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix.
实验室实验的优点和局限性
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, there are also limitations to the use of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 that could be used as cancer therapeutics. Another area of interest is the identification of biomarkers that could be used to predict the response of cancer cells to N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide. Finally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide, which could lead to the development of novel cancer therapies.
合成方法
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-bromo-3-methylthiophene with ethyl cyanoacetate to form 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid ethyl ester. This compound is then reacted with isobutyl bromide in the presence of sodium hydride to form 4-isobutoxy-3-cyano-5-methylthiophene-2-carboxylic acid ethyl ester. Finally, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide is obtained by reacting 4-isobutoxy-3-cyano-5-methylthiophene-2-carboxylic acid ethyl ester with 4-aminobenzamide.
科学研究应用
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been found to be effective in inhibiting the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-5-16-13(4)24-19(17(16)10-20)21-18(22)14-6-8-15(9-7-14)23-11-12(2)3/h6-9,12H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSMQAFMLMEBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
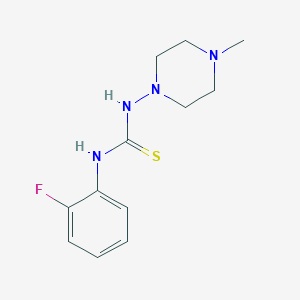
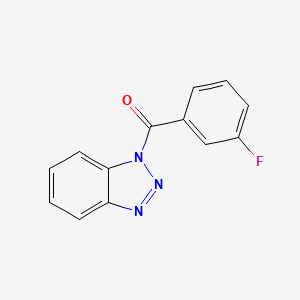
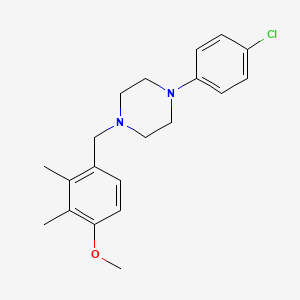
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

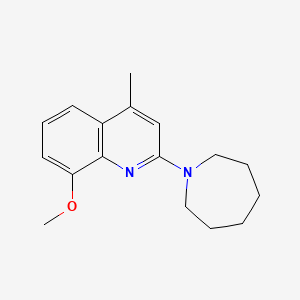
![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
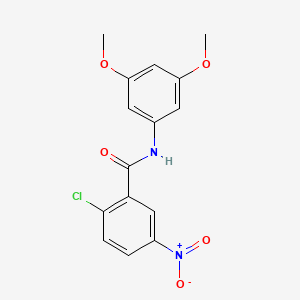
![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
